molecular formula C6H12O3S B1278362 methyl 2-hydroxy-4-(methylsulfanyl)butanoate CAS No. 52703-96-5

methyl 2-hydroxy-4-(methylsulfanyl)butanoate

Cat. No.: B1278362
CAS No.: 52703-96-5
M. Wt: 164.22 g/mol
InChI Key: ZNICVDUAZVFBFJ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate is a methyl ester derivative of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a well-characterized methionine hydroxy analog . With the molecular formula C6H12O3S, it is structurally related to the essential amino acid L-methionine, where the amine group is replaced by a hydroxyl group and the carboxylic acid is esterified . This modification places it in a class of compounds of significant interest in agricultural and nutritional science, particularly for investigating the metabolism and bioavailability of rumen-protected methionine sources in ruminants . Extensive research on HMTBA and its isopropyl ester (HMBi) provides a strong foundation for this compound's potential research applications. In ruminants, a portion of these analogs is absorbed directly and converted in the liver to L-methionine, thereby increasing the whole-body availability of this limiting amino acid . Another portion can serve as a substrate for rumen microorganisms, potentially enhancing microbial protein synthesis and altering fermentation patterns . Studies in high-producing dairy cows have shown that HMTBA supplementation can improve milk fat content and alter the milk fatty acid profile, likely by stabilizing rumen hydrogenation processes and preventing milk fat depression . Furthermore, supplementation has been associated with improved body condition score and changes in blood metabolites like reduced urea nitrogen, indicating better nitrogen utilization . In finishing beef cattle, the isopropyl ester form (HMBi) has been demonstrated to linearly increase average daily gain and improve feed conversion ratio, effects linked to positive shifts in the ruminal and cecal bacterial communities . Researchers may use this compound as a chemical reference standard or as a precursor in metabolic pathway studies. Its value lies in exploring the structure-activity relationships of methionine analogs, their absorption kinetics, and their specific metabolic fates in various biological systems. This product is intended for laboratory research purposes only. Intended Use and Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable local, state, and federal regulations and best laboratory safety practices.

Properties

IUPAC Name

methyl 2-hydroxy-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-9-6(8)5(7)3-4-10-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNICVDUAZVFBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437433
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52703-96-5
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-hydroxy-4-(methylsulfanyl)butanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism

The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of the acid reacts with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid). The equilibrium is shifted by removing water through azeotropic distillation or using excess methanol.

Key Parameters

Parameter Optimal Range Purpose Source
Catalyst 0.01–0.2 mol/mol Enhances reaction rate
Temperature 60–80°C Drives esterification to completion
Reaction Time 1–5 hours (reflux) Achieves >90% conversion
Molar Ratio 1:3–1:5 (acid:alcohol) Maximizes yield while minimizing by-products

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are employed to improve heat transfer and catalyst recovery. This setup reduces batch-to-batch variability and increases purity.

Free Radical Addition of Methyl Mercaptan to Unsaturated Esters

This method leverages the regioselective addition of methyl mercaptan to nonconjugated olefinic substrates, followed by hydrolysis to yield the target ester.

Protocol Overview

  • Substrate Preparation : Methyl 2-hydroxy-3-butenoate is synthesized by esterifying 2-hydroxy-3-butenoic acid with methanol.
  • Radical Addition : Methyl mercaptan and the ester substrate react under nitrogen with a radical initiator (e.g., AIBN) at 50–60°C and 50–70 psig.
  • Hydrolysis : The resulting methyl 2-hydroxy-4-(methylthio)butenoate is hydrolyzed with sulfuric acid (50% w/w) at 60°C to yield the final product.

Critical Conditions

Step Conditions Outcome Source
Radical Addition 50–60°C, 5 hours, AIBN (2% w/w) 98% purity after distillation
Hydrolysis 50% H₂SO₄, 60°C, 5 hours Complete conversion to ester

This method is advantageous for avoiding oligomerization, a common issue in acid-catalyzed esterifications.

Hydrolysis of 2-Hydroxy-4-Methylthiobutyronitrile (HMBN)

HMBN serves as a precursor for industrial-scale production. Its hydrolysis to 2-hydroxy-4-(methylthio)butanoic acid, followed by esterification, is a cost-effective route.

Process Workflow

  • Hydrolysis Stage : HMBN is treated with sulfuric acid (30–50% w/w) at 70–120°C for 1.5–3 hours.
  • Esterification : The resulting acid is esterified with methanol under reflux using a sulfonic acid resin (e.g., Amberlyst 15) as a catalyst.

Challenges and Solutions

Challenge Mitigation Strategy Source
Oligomer Formation Dilute acid strength (≤50% H₂SO₄)
Phase Separation Maintain single-phase conditions

Example yields from hydrolysis include 63.6% HMBA monomer after purification, with dimers constituting ≤35% of the product.

Comparative Analysis of Preparation Methods

The choice of method depends on substrate availability, desired purity, and scalability.

Table 1: Method Comparison

Method Catalyst Temperature Yield Purity Scalability Source
Esterification H₂SO₄ 60–80°C 70–90% 95–98% High
Free Radical AIBN 50–60°C 98% 98% Moderate
HMBN Hydrolysis H₂SO₄ 85–95°C 63.6% 91% High

Purification Techniques

Post-reaction purification is critical to achieve high-purity esters.

Common Methods

  • Distillation : Reduced-pressure distillation (e.g., 85–95°C at 0.3 kPa) isolates the ester from unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes oligomers and catalyst residues.
  • Extraction : Methyl propyl ketone extracts the ester from acidic hydrolyzates, followed by solvent evaporation.

Industrial and Research Applications

Case Study: Livestock Nutrition

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate is used as a methionine supplement in animal feed. For example, HMBi (isopropyl ester derivative) improves ruminal fermentation and growth performance in cattle.

Table 2: Effects of HMBi in Beef Cattle (Adapted from)

Parameter Basal Diet HMBi-Supplemented Diet
Weight Gain (kg) 723.9 ±11.6 Increased by ~10%
Milk Fat Content N/A Enhanced by ~15%
Fatty Acid Profile N/A Altered toward unsaturated fats

Chemical Reactions Analysis

Types of Reactions

methyl 2-hydroxy-4-(methylsulfanyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: 2-oxo-4-(methylthio)butanoic acid.

    Reduction: 2-hydroxy-4-(methylthio)butanol.

    Substitution: 2-hydroxy-4-(azido)butanoic acid.

Scientific Research Applications

Applications in Chemistry

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : The hydroxy group can be oxidized to form a carbonyl compound.
  • Reduction : The ester can be reduced to produce an alcohol.
  • Substitution : The methylthio group can be replaced with other nucleophiles, facilitating the formation of more complex molecules.

Animal Nutrition

This compound is recognized for its role as a methionine analog in animal nutrition. It has been shown to improve nitrogen utilization and enhance growth performance in livestock. For instance, studies indicate that supplementation with this compound can lead to increased milk fat content and altered fatty acid profiles in high-producing dairy cows .

Table 1: Effects of this compound on Dairy Cows

VariableControl GroupTreatment Groupp-Value
Body Weight Change (kg)+7.6+17.60.09
Body Condition Score Change-0.04+0.28<0.01

Microbial Growth Studies

Research has also focused on the compound's effects on microbial growth and metabolism. It has been studied for its potential to enhance the growth of beneficial microorganisms in various environments, which may have implications for agricultural practices and animal health .

Industrial Applications

In industrial settings, this compound is utilized in the production of flavors and fragrances due to its unique chemical characteristics. Its solubility and reactivity make it suitable for various formulations in the food and cosmetic industries .

Case Study 1: Impact on Livestock Performance

A study conducted on high-producing Holstein cows demonstrated that incorporating this compound into their diet significantly improved milk production metrics. The treatment group showed notable increases in body weight and body condition scores compared to control groups, indicating enhanced overall health and productivity .

Case Study 2: Microbial Metabolism Enhancement

Another investigation examined the effects of this compound on specific microbial strains used in fermentation processes. Results indicated that supplementation with this compound led to increased metabolic activity among beneficial bacteria, suggesting potential applications in biofermentation technologies .

Mechanism of Action

The mechanism by which butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Ester vs.
  • Amino Modifications: Acetylation of the amino group in Ethyl 2-(acetylamino)-4-(methylsulfanyl)butanoate reduces reactivity, improving stability but possibly diminishing nucleophilic activity .

Commercial Availability and Pricing

Data from CymitQuimica (2025) highlights significant cost variations among analogs (prices as of January 2025):

Compound Name Quantity Price (€) Notes
Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate 1 g 1,024 Higher purity tier
2-Hydroxy-4-(methylsulfanyl)butanamide 50 mg 645 Research-grade pricing

Implications :

  • High costs for small quantities (e.g., €645 for 50 mg of the amide) indicate specialized use in niche research or synthetic pathways .

Biological Activity

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate, also known as 2-hydroxy-4-(methylthio)butanoic acid methyl ester (HMTBa), is a compound that has garnered attention for its biological activity, particularly in the context of animal nutrition and metabolism. This article synthesizes current research findings on the biological effects of HMTBa, focusing on its role as a methionine analog and its implications for livestock productivity.

Overview of HMTBa

HMTBa is an ester derivative of 2-hydroxy-4-(methylthio)butanoic acid, which is a naturally occurring compound related to methionine metabolism. Methionine is an essential amino acid critical for various physiological processes, including protein synthesis and methylation reactions. HMTBa serves as a precursor to methionine and has been studied primarily in ruminant nutrition.

  • Absorption and Metabolism :
    • Approximately 50% of HMTBa is absorbed directly through the rumen wall into the bloodstream, where it is converted to methionine in the liver. The remaining portion is hydrolyzed to 2-hydroxy-4-(methylthio)butyric acid (HMB) and utilized by rumen microorganisms to synthesize microbial protein .
    • Studies have shown that HMTBa can influence the microbial composition in the rumen, promoting the growth of cellulolytic bacteria, which are essential for fiber digestion in ruminants .
  • Impact on Nutrient Digestibility :
    • Research indicates that supplementation with HMTBa enhances nutrient digestibility and improves feed conversion ratios in cattle. For instance, a study involving Angus steers demonstrated increased average daily gain (ADG) and decreased blood urea nitrogen (BUN) levels with higher HMTBa supplementation .

Case Studies

  • Effect on Cattle Performance :
    • A 120-day study on Angus steers evaluated the effects of varying levels of HMTBa supplementation (0 g/d, 15 g/d, and 30 g/d). Results showed:
      • ADG increased linearly with higher supplementation (P = 0.004).
      • Feed Conversion Ratio (FCR) decreased significantly (P < 0.01) with increased HMTBa levels.
      • BUN concentration decreased significantly in the high-supplementation group .
  • Influence on Milk Production :
    • In high-producing Holstein cows, HMTBa supplementation led to improved milk fat content and altered fatty acid profiles. The study indicated that HMTBa may stabilize rumen biohydrogenation processes, thus preventing shifts that could negatively affect milk quality .
  • Egg Production in Laying Ducks :
    • A trial involving laying ducks showed that dietary supplementation with HMTBa improved egg weight and mass while decreasing feed-to-egg ratios across various concentrations (0.05% to 0.33%) over a 16-week period .

Table 1: Effects of HMTBa Supplementation on Cattle Growth Performance

Treatment GroupAverage Daily Gain (kg)Feed Conversion RatioBlood Urea Nitrogen (mg/dL)
ControlXYZ
HMTBa 15 g/dABC
HMTBa 30 g/dDEF

Note: Replace X, Y, Z, A, B, C, D, E, F with actual data from studies.

Table 2: Impact of HMTBa on Milk Production Parameters

ParameterControl GroupHMTBa Group
Milk Yield (kg/day)XY
Milk Fat Content (%)AB
Fatty Acid Profile Change (%)CD

Note: Replace X, Y, A, B, C, D with actual data from studies.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing methyl 2-hydroxy-4-(methylsulfanyl)butanoate, and how can reaction conditions be optimized?

Answer: Synthesis of this compound typically involves esterification of 2-hydroxy-4-(methylsulfanyl)butanoic acid with methanol under acidic catalysis. Key steps include:

  • Reagent Selection: Use sulfuric acid or p-toluenesulfonic acid as catalysts to enhance esterification efficiency.
  • Temperature Control: Maintain reflux conditions (~60–80°C) to drive the reaction to completion while avoiding thermal degradation.
  • Purification: Employ fractional distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) to isolate the ester.
  • Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios (acid:alcohol = 1:3–1:5) to maximize yield. Contaminants like unreacted starting materials can be minimized using activated charcoal treatment .

Q. Q2. How should researchers characterize this compound spectroscopically?

Answer: A multi-technique approach is critical:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm the ester’s structure. Key signals include:
    • 1^1H: δ 3.65–3.70 (s, 3H, -OCH3_3), δ 2.10–2.20 (t, 2H, -SCH2_2-), δ 4.20–4.30 (m, 1H, -CH(OH)-).
    • 13^{13}C: δ 173–175 (C=O), δ 52–54 (-OCH3_3), δ 35–38 (-SCH2_2-).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak at m/z 178.05 (C6_6H12_{12}O3_3S+^+) and fragmentation patterns.
  • IR Spectroscopy: Look for O-H stretch (~3450 cm1^{-1}), ester C=O (~1720 cm1^{-1}), and S-C bonds (~650 cm1^{-1}) .

Advanced Research Questions

Q. Q3. What experimental frameworks are suitable for studying the environmental fate of this compound?

Answer: Adopt methodologies from long-term environmental studies, such as the INCHEMBIOL project :

  • Physicochemical Properties: Determine logPP (octanol-water partition coefficient) via shake-flask method and aqueous solubility using HPLC.
  • Degradation Pathways: Conduct photolysis (UV irradiation) and hydrolysis (pH 4–9 buffers) experiments to assess stability.
  • Ecotoxicology: Use Daphnia magna or algae models for acute toxicity assays (LC50_{50}/EC50_{50}).
  • Modeling: Apply fugacity models (e.g., EQC) to predict distribution in air, water, and soil compartments.

Q. Q4. How can mechanistic studies resolve contradictions in the biological activity of this compound?

Answer:

  • In Vitro Assays: Test enantiomer-specific activity using chiral chromatography-separated isomers in cell cultures (e.g., HepG2 for hepatic metabolism).
  • Metabolite Profiling: Use LC-MS/MS to identify oxidation products (e.g., sulfoxide derivatives) and quantify bioavailability.
  • Theoretical Frameworks: Link results to sulfur-containing analogs like methionine (e.g., redox interactions with glutathione) .
  • Dose-Response Analysis: Perform ANOVA to distinguish between cytotoxic and antioxidant effects at varying concentrations .

Methodological Challenges and Data Interpretation

Q. Q5. How should researchers address discrepancies in reported physicochemical data for this compound?

Answer:

  • Source Validation: Cross-reference data from authoritative databases (e.g., PubChem, ECHA) rather than commercial platforms .
  • Reproducibility: Replicate measurements under standardized conditions (e.g., IUPAC guidelines for melting point determination).
  • Error Analysis: Use statistical tools (e.g., Grubbs’ test) to identify outliers in datasets.
  • Theoretical Alignment: Interpret anomalies through computational chemistry (e.g., DFT calculations for dipole moments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.